molecular formula C15H19F2N3 B11740205 [(2,5-difluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine CAS No. 1856054-11-9

[(2,5-difluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11740205
CAS No.: 1856054-11-9
M. Wt: 279.33 g/mol
InChI Key: INBJEXKLCIAOSO-UHFFFAOYSA-N
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Description

[(2,5-difluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is a compound that features a combination of a difluorophenyl group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,5-difluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(2,5-difluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted products with various functional groups replacing the fluorine atoms.

Scientific Research Applications

[(2,5-difluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2,5-difluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • [(2,4-difluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine
  • [(2,5-difluorophenyl)methyl][(3-methyl-1-ethyl-1H-pyrazol-4-yl)methyl]amine

Uniqueness

[(2,5-difluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring and the propyl group on the pyrazole ring. These structural features can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

CAS No.

1856054-11-9

Molecular Formula

C15H19F2N3

Molecular Weight

279.33 g/mol

IUPAC Name

1-(2,5-difluorophenyl)-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C15H19F2N3/c1-3-6-20-10-13(11(2)19-20)9-18-8-12-7-14(16)4-5-15(12)17/h4-5,7,10,18H,3,6,8-9H2,1-2H3

InChI Key

INBJEXKLCIAOSO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)CNCC2=C(C=CC(=C2)F)F

Origin of Product

United States

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